molecular formula C19H15F2N3OS B2468240 3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 893946-22-0

3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2468240
CAS No.: 893946-22-0
M. Wt: 371.41
InChI Key: WVTUJZUQCXJZRB-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of advanced catalytic systems and continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using chlorine gas (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of fluorinated aromatic rings and a thieno[3,4-c]pyrazole core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3OS/c1-11-3-2-4-13(7-11)24-18(14-9-26-10-17(14)23-24)22-19(25)12-5-6-15(20)16(21)8-12/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTUJZUQCXJZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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